molecular formula C22H28O2 B13417459 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene

17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene

Cat. No.: B13417459
M. Wt: 324.5 g/mol
InChI Key: TYNGLPZQWLTLTF-ZCPXKWAGSA-N
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Description

17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: is a synthetic steroid compound with the molecular formula C22H28O2 and a molecular weight of 324.457 . It is also known by its systematic name 19-Norpregna-3,5-dien-20-yn-17-ol, acetate . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:

    Ethinylation: Introduction of an ethinyl group at the 17-alpha position.

    Acetylation: Addition of an acetoxy group at the 17-beta position.

    Cyclization: Formation of the estradiene structure through cyclization reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Use of catalysts to speed up the reaction.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted estradiene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reference material in analytical chemistry.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its effects on cellular processes and gene expression.
  • Used in studies related to hormone receptor interactions.

Medicine:

  • Explored for potential therapeutic applications, particularly in hormone replacement therapy.
  • Studied for its effects on various physiological processes.

Industry:

  • Used in the development of new synthetic routes for steroidal compounds.
  • Applied in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:

    Estrogen Receptors: Modulation of receptor activity.

    Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

    Estradiol: A natural estrogen hormone with similar structural features.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen with similar applications.

Uniqueness:

    17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: has unique structural modifications that enhance its stability and reactivity compared to natural estrogens.

  • Its synthetic nature allows for precise control over its chemical properties, making it valuable in research and industrial applications.

Properties

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

TYNGLPZQWLTLTF-ZCPXKWAGSA-N

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C

Origin of Product

United States

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